molecular formula C13H18ClNO2S B12450121 4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide CAS No. 1018537-12-6

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide

Katalognummer: B12450121
CAS-Nummer: 1018537-12-6
Molekulargewicht: 287.81 g/mol
InChI-Schlüssel: NQBBHPNMYSSQGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group substituted with a 2-chloroethyl group and a cyclopentyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonamide moiety, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include substituted sulfonamides with various functional groups.

    Oxidation: Major products are sulfone derivatives.

    Reduction: The primary product is the corresponding amine derivative.

Wissenschaftliche Forschungsanwendungen

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interfere with DNA replication and cell division.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide involves its interaction with cellular components, particularly DNA. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell proliferation. The compound may also interact with specific enzymes and proteins, altering their function and contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Chloroethyl)-N-methyl-benzenesulfonamide
  • 4-(2-Chloroethyl)-N-phenyl-benzenesulfonamide
  • 4-(2-Chloroethyl)-N-cyclohexyl-benzenesulfonamide

Uniqueness

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific applications in medicinal and industrial chemistry.

Eigenschaften

CAS-Nummer

1018537-12-6

Molekularformel

C13H18ClNO2S

Molekulargewicht

287.81 g/mol

IUPAC-Name

4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C13H18ClNO2S/c14-10-9-11-5-7-13(8-6-11)18(16,17)15-12-3-1-2-4-12/h5-8,12,15H,1-4,9-10H2

InChI-Schlüssel

NQBBHPNMYSSQGI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.